molecular formula C38H47N3O8Si B180004 5-O-DMT-2-O-TBDMS-N-Ac-cytidine CAS No. 121058-85-3

5-O-DMT-2-O-TBDMS-N-Ac-cytidine

Cat. No. B180004
CAS RN: 121058-85-3
M. Wt: 701.9 g/mol
InChI Key: ZFRWPAYPCFTQHK-HYGOWAQNSA-N
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Description

5’-DMT-2’-O-TBDMS-N-Ac-cytidine is a multi-faceted compound that has caught the attention of pharmaceutical researchers worldwide . With its nucleoside analogue properties, this compound exhibits remarkable inhibitory capabilities on DNA replication, thereby influencing the development of antiviral and anticancer agents . Its potential therapeutic properties have also been the focus of investigation for neurological disorders like Alzheimer’s and Parkinson’s .


Synthesis Analysis

The synthesis of 5’-DMT-2’-O-TBDMS-N-Ac-cytidine involves the use of phosphoramidite . The compound is synthesized using conventional techniques and has been used in the preparation of nucleoside analogs and other nucleic acid derivatives for research and pharmaceutical purposes .


Molecular Structure Analysis

The molecular formula of 5’-DMT-2’-O-TBDMS-N-Ac-cytidine is C38H47N3O8Si . It has a molecular weight of 701.88 .


Chemical Reactions Analysis

As a nucleoside analogue, 5’-DMT-2’-O-TBDMS-N-Ac-cytidine exhibits remarkable inhibitory capabilities on DNA replication . This property allows it to influence the development of antiviral and anticancer agents .


Physical And Chemical Properties Analysis

5’-DMT-2’-O-TBDMS-N-Ac-cytidine is a white crystalline powder . It is soluble in acetonitrile .

Scientific Research Applications

DNA and RNA Synthesis

“5’-O-DMT-2’-O-TBDMS-Ac-rC” is a modified nucleoside that can be used to synthesize DNA or RNA . This makes it a valuable tool in molecular biology research, where it can be used to create specific sequences of DNA or RNA for various experiments.

Inhibitory Capabilities on DNA Replication

This compound exhibits remarkable inhibitory capabilities on DNA replication . This property can be exploited in the development of antiviral and anticancer agents, where the goal is often to inhibit the replication of harmful DNA sequences.

Drug Discovery

The unique properties of “5’-O-DMT-2’-O-TBDMS-Ac-rC” make it a potential candidate for drug discovery . It could be used to develop new drugs that target specific biological pathways or processes.

Gene Therapy

The ability of “5’-O-DMT-2’-O-TBDMS-Ac-rC” to inhibit DNA replication could also be used in gene therapy . By inhibiting the replication of harmful genes, it could potentially be used to treat genetic diseases.

Understanding Diseases Related to Adenosine Signaling Pathways

This compound finds applications in understanding diseases related to adenosine signaling pathways . Adenosine is a crucial molecule in many biological processes, and disruptions in its signaling pathways can lead to various diseases.

RNA Interference (RNAi)

“5’-O-DMT-2’-O-TBDMS-Ac-rC” belongs to the group of 2′O-TBDMS RNA Phosphoramidites . These compounds are used in RNA interference (RNAi), a popular tool for the sequence-specific inhibition of gene expression. RNAi can be used in target validation and other drug development techniques .

Future Directions

Given its remarkable inhibitory capabilities on DNA replication, 5’-DMT-2’-O-TBDMS-N-Ac-cytidine holds great promise in the development of antiviral and anticancer agents . Its potential therapeutic properties have also been the focus of investigation for neurological disorders like Alzheimer’s and Parkinson’s . Its versatile application in mainstream medical research highlights its indispensable place in the clinical setting .

properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRWPAYPCFTQHK-HYGOWAQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47N3O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456433
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-DMT-2-O-TBDMS-N-Ac-cytidine

CAS RN

121058-85-3
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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